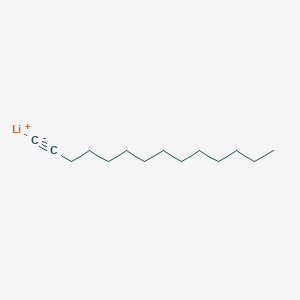

Lithium, 1-tetradecynyl-

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

100585-97-5 |

|---|---|

Molecular Formula |

C14H25Li |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

lithium;tetradec-1-yne |

InChI |

InChI=1S/C14H25.Li/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h3,5-14H2,1H3;/q-1;+1 |

InChI Key |

ARVBZHSVEKWXKJ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCCCCCCCC#[C-] |

Canonical SMILES |

[Li+].CCCCCCCCCCCCC#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for Lithium, 1 Tetradecynyl

Traditional Deprotonation Routes to Lithium Acetylides

The most common method for synthesizing lithium acetylides involves the deprotonation of a terminal alkyne using a strong organolithium base. masterorganicchemistry.com The acidity of the terminal proton of 1-tetradecyne (B1345464) (pKa ≈ 25) allows for its removal by a sufficiently strong base, such as an alkyllithium reagent. masterorganicchemistry.com

Optimization of Reagents and Stoichiometry for Terminal Alkyne Lithiation

The choice of the deprotonating agent and the control of stoichiometry are critical for the efficient generation of Lithium, 1-tetradecynyl-. The most frequently employed reagent for this purpose is n-butyllithium (n-BuLi). researchgate.net Typically, a slight excess of the alkyne or a stoichiometric amount of the base is used to ensure complete conversion and to avoid the presence of unreacted organolithium reagent in subsequent reactions. The reaction is an acid-base equilibrium that favors the formation of the more stable alkane (butane) and the lithium acetylide. msu.edu

The use of a slight excess of the alkyne can be advantageous in quenching any residual strong base, however, for many applications, a near-stoichiometric amount of the organolithium reagent is preferred to maximize the yield of the desired lithium acetylide. For long-chain alkynes like 1-tetradecyne, the reaction with n-BuLi is generally clean and efficient.

| Reagent | Stoichiometry (relative to alkyne) | Typical Conditions | Outcome |

| n-Butyllithium (n-BuLi) | 1.0 - 1.1 equivalents | THF, -78 °C to 0 °C | High yield of Lithium, 1-tetradecynyl- |

| sec-Butyllithium (s-BuLi) | 1.0 - 1.1 equivalents | THF, -78 °C | Effective for sterically hindered systems |

| tert-Butyllithium (t-BuLi) | 1.0 - 1.1 equivalents | THF, -78 °C | Very strong base, can lead to side reactions |

| Lithium diisopropylamide (LDA) | 1.0 - 1.1 equivalents | THF, -78 °C to 0 °C | A non-nucleophilic base, useful when electrophilic functional groups are present |

This table presents generalized data for the lithiation of terminal alkynes; specific yields for 1-tetradecyne may vary.

Impact of Solvent Systems on Acetylide Formation and Stability

The choice of solvent plays a crucial role in the formation and stability of lithium acetylides. Ethereal solvents are most commonly used due to their ability to solvate the lithium cation, which breaks down the aggregates of the organolithium reagent and increases its reactivity. fishersci.it

Tetrahydrofuran (B95107) (THF) is a highly effective solvent for the deprotonation of terminal alkynes. researchgate.net It solvates the lithium ion, leading to the formation of monomeric or dimeric species of the organolithium reagent, which are more reactive than the higher aggregates typically found in hydrocarbon solvents. wisc.eduwikipedia.org Diethyl ether (Et2O) is another common choice, though reactions in this solvent may be slower compared to those in THF. researchgate.net

For Lithium, 1-tetradecynyl-, the long alkyl chain imparts significant nonpolar character, ensuring its solubility in a range of ethereal and hydrocarbon solvents. However, the stability of the resulting lithium acetylide can be influenced by the solvent. In THF, lithium acetylides are generally stable at low temperatures (e.g., -78 °C to 0 °C) but can be unstable at higher temperatures. researchgate.net The addition of co-solvents like hexamethylphosphoramide (B148902) (HMPA) or tetramethylethylenediamine (TMEDA) can further enhance the reactivity of the organolithium base by breaking down aggregates, although HMPA is now often avoided due to its carcinogenicity. thieme-connect.de

| Solvent | Effect on Reagent Aggregation | Impact on Reactivity | Stability of Lithium Acetylide |

| Tetrahydrofuran (THF) | Promotes monomer/dimer formation | High reactivity | Good stability at low temperatures |

| Diethyl ether (Et2O) | Less effective at deaggregation than THF | Moderate reactivity | Generally stable |

| Hydrocarbons (e.g., hexane, toluene) | Reagents exist as large aggregates (hexamers) | Low reactivity without additives | Can precipitate out of solution |

| TMEDA (additive) | Breaks down aggregates | Significantly increases reactivity | May affect stability depending on the system |

This table summarizes general solvent effects on the formation of lithium acetylides.

Contemporary Approaches for Enhanced Synthesis and Handling

While traditional batch methods are well-established, modern techniques are being developed to address some of the challenges associated with the synthesis and handling of reactive organolithium intermediates like Lithium, 1-tetradecynyl-, such as safety concerns and scalability.

Continuous Flow Chemistry Protocols for Unstable Organolithium Intermediates

Continuous flow chemistry offers significant advantages for the synthesis of organolithium compounds, including improved safety, better temperature control, and enhanced scalability. ucc.ie The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which is crucial for highly exothermic lithiation reactions. ucc.ie

In a typical flow process for the synthesis of a lithium acetylide, a solution of the terminal alkyne (e.g., 1-tetradecyne) in a suitable solvent is continuously mixed with a stream of an organolithium reagent (e.g., n-BuLi) in a cooled microreactor. ucc.ie The short residence times, often on the order of seconds to minutes, allow for the rapid generation of the lithium acetylide, which can then be directly introduced into a subsequent reactor to react with an electrophile. mdpi.com This "on-demand" generation minimizes the accumulation of the potentially unstable organolithium intermediate. beilstein-journals.org

| Parameter | Advantage in Flow Chemistry | Typical Conditions for Acetylide Formation |

| Temperature Control | Superior heat transfer prevents hotspots and side reactions. | -40 °C to 0 °C |

| Mixing | Rapid and efficient mixing ensures high conversion rates. | T-mixer or static mixer |

| Residence Time | Precise control allows for optimization of reaction time and minimization of degradation. | Seconds to minutes |

| Safety | Small reaction volumes minimize the risk associated with handling pyrophoric and unstable reagents. | Closed system |

| Scalability | Throughput can be increased by running the system for longer periods or by using larger reactors. | Multi-gram to kilogram scale per day |

This table highlights the benefits and typical parameters of continuous flow synthesis for lithium acetylides.

Mechanochemical Synthesis of Organolithium Reagents

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green chemistry approach that can be applied to the synthesis of organometallic reagents, including lithium acetylides. researchgate.net These reactions are typically performed in a ball mill, where the mechanical energy from the grinding media initiates the chemical transformation, often in the absence of a solvent or with only a small amount of a liquid grinding assistant.

The mechanochemical synthesis of lithium acetylides can proceed via the direct reaction of a terminal alkyne with a lithium base under ball-milling conditions. This solvent-free or low-solvent approach can lead to faster reaction times and simplified work-up procedures. While still a developing area, mechanochemistry holds promise for the efficient and sustainable synthesis of compounds like Lithium, 1-tetradecynyl-.

Catalytic Methods for Alkyne Lithiation

While the stoichiometric deprotonation of terminal alkynes is the most common route to lithium acetylides, research into catalytic methods is ongoing. The goal is to use a substoichiometric amount of a base that is regenerated in a catalytic cycle. One approach involves the use of a lithium amide base in the presence of an amine, where the amine can be recycled.

More recent developments have focused on the catalytic generation of other metal acetylides (e.g., copper, silver, gold) in the presence of the alkyne and an electrophile, often in aqueous media. nih.gov However, for the direct catalytic generation of lithium acetylides for subsequent reaction, the strong basicity required makes the development of a truly catalytic cycle challenging. For the specific synthesis of Lithium, 1-tetradecynyl-, stoichiometric deprotonation remains the most reliable and widely practiced method.

Prevention of Side Reactions

Solvent Interaction: While necessary for solubility and reactivity, ethereal solvents like THF can be attacked by highly basic organolithium reagents, especially at elevated temperatures. libretexts.org For n-BuLi, this reaction is generally slow at low temperatures but can become a significant side reaction if the temperature is not properly controlled, leading to the formation of lithium ethoxide and ethylene (B1197577) in the case of diethyl ether. libretexts.org

Thermal Decomposition: The stability of organolithium reagents is temperature-dependent, with decomposition rates increasing at higher temperatures. numberanalytics.com Maintaining a low temperature profile throughout the synthesis and use of Lithium, 1-tetradecynyl- is crucial to minimize degradation.

Table 2: Common Impurities and Control Strategies

| Impurity/Side Product | Source | Control Strategy |

|---|---|---|

| Lithium Hydroxide (LiOH) | Reaction with H₂O from reagents, glassware, or atmosphere. wikipedia.org | Use oven-dried glassware; use anhydrous solvents; maintain a strict inert (Ar/N₂) atmosphere. princeton.edu |

| Lithium Alkoxides | Reaction with O₂ from atmosphere. princeton.edu | Degas solvents; maintain a strict inert (Ar/N₂) atmosphere. princeton.edu |

| 1-Tetradecyne (unreacted) | Insufficient n-BuLi; quenching by moisture. | Titrate n-BuLi before use to determine exact molarity; ensure anhydrous conditions. libretexts.org |

| Solvent-derived products (e.g., Lithium ethoxide) | Reaction of n-BuLi with ether solvents. libretexts.org | Maintain low reaction temperatures (e.g., -78 °C to 0 °C). numberanalytics.com |

Reactivity and Reaction Mechanisms of Lithium, 1 Tetradecynyl

Nucleophilic Addition Reactions

As strong nucleophiles, lithium acetylides like lithium, 1-tetradecynyl-, readily participate in nucleophilic addition reactions. fiveable.me The partially negative charge on the carbon atom attached to the lithium makes it highly reactive towards electrophilic centers. fiveable.me This reactivity is fundamental to its application in organic synthesis for constructing more complex molecules. fiveable.me

Addition to Carbonyl Compounds: Alkynylation Reactions

A primary application of lithium, 1-tetradecynyl- is in the alkynylation of carbonyl compounds, such as aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com In this reaction, the nucleophilic acetylide attacks the electrophilic carbon of the carbonyl group, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. pearson.comsimply.science Subsequent acidic workup protonates the alkoxide to yield a propargylic alcohol. masterorganicchemistry.comucalgary.ca The addition of lithium, 1-tetradecynyl- to an aldehyde results in a secondary alcohol, while its addition to a ketone produces a tertiary alcohol. masterorganicchemistry.comucalgary.ca These reactions are generally irreversible due to the high basicity of the acetylide. masterorganicchemistry.com

The general scheme for this reaction is as follows:

Step 1: Nucleophilic Attack. The 1-tetradecynyl anion adds to the carbonyl carbon, breaking the C=O pi bond and forming a lithium alkoxide.

Step 2: Protonation. An acidic workup is performed to protonate the resulting alkoxide, yielding the final propargylic alcohol product. ucalgary.ca

This process, often referred to as ethynylation, is a valuable method for creating chiral propargylic alcohols when unsymmetrical ketones or aldehydes are used as substrates. wikipedia.org

| Carbonyl Compound | Product Type | Significance |

|---|---|---|

| Aldehyde | Secondary Propargylic Alcohol | Creates a new stereocenter. wikipedia.org |

| Ketone | Tertiary Propargylic Alcohol | Forms a quaternary carbon center. masterorganicchemistry.com |

Enantioselective and Diastereoselective Alkynylation

Achieving stereocontrol in alkynylation reactions is a significant area of research. Enantioselective alkynylation involves the preferential formation of one enantiomer of the propargylic alcohol product. rsc.org This can be achieved by using chiral auxiliaries or chiral catalysts. rsc.orgwikipedia.org For instance, the addition of lithium acetylides to chiral N-tert-butanesulfinyl (N-t-BS) imines has been shown to proceed with high diastereoselectivity, yielding optically active propargylamine (B41283) precursors. acs.org

Diastereoselective alkynylation can be accomplished by reacting the lithium acetylide with a substrate that already contains a chiral center. The existing stereocenter directs the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of one diastereomer. The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of the reaction, is a common strategy. wikipedia.orgwilliams.edu For example, oxazolidinone chiral auxiliaries can be used to direct the alkylation of the α-carbon, and subsequent removal of the auxiliary yields an enantiomerically enriched product. wikipedia.org

Catalytic Asymmetric Addition Strategies

The development of catalytic asymmetric methods for the addition of lithium acetylides to carbonyls is highly desirable as it allows for the generation of chiral products using only a substoichiometric amount of a chiral catalyst. rsc.org Chiral lithium binaphtholate (BINOL) derivatives have emerged as effective catalysts for the enantioselective alkynylation of ketones with lithium acetylides. rsc.orgrsc.org This approach represents a significant advancement as it avoids the need for other metal sources. rsc.orgrsc.org

Key findings in this area include:

Slow addition of the carbonyl compound to the lithium acetylide in the presence of a chiral lithium binaphtholate catalyst significantly improves enantioselectivity. organic-chemistry.orgacs.org

(R)-3,3′-diphenyl-2,2′-binaphthol has been identified as a particularly effective catalyst for this transformation. organic-chemistry.org

The reaction conditions are typically optimized using THF as a solvent at low temperatures, such as -78°C. organic-chemistry.org

This methodology has a broad substrate scope, applicable to a variety of ketones and alkynes. organic-chemistry.org

| Catalyst System | Key Feature | Enantioselectivity (ee) |

|---|---|---|

| Chiral Lithium Binaphtholate | Slow addition of carbonyl improves ee. organic-chemistry.orgacs.org | Up to 96% for ketones. organic-chemistry.org |

| (R)-3,3′-diphenyl-2,2′-binaphthol/Li | Effective for a broad range of substrates. organic-chemistry.org | Good to high. organic-chemistry.org |

Carbolithiation Reactions: Intermolecular and Intramolecular Processes

Carbolithiation involves the addition of an organolithium reagent, such as lithium, 1-tetradecynyl-, across a carbon-carbon double or triple bond. nih.govrsc.orgwikipedia.org This reaction is a powerful tool for constructing new carbon-carbon bonds and generating a new organolithium species in a single step, which can then be trapped with an electrophile. nih.govrsc.orgbeilstein-journals.org

Intermolecular carbolithiation occurs when the lithium acetylide and the unsaturated substrate are separate molecules. rsc.orgrsc.org A significant challenge in intermolecular carbolithiation is preventing polymerization, where the newly formed organolithium intermediate reacts with another molecule of the starting alkene or alkyne. rsc.orgrsc.org

Intramolecular carbolithiation involves the addition of the organolithium moiety to an unsaturated bond within the same molecule, leading to the formation of cyclic compounds. nih.govbeilstein-journals.org This process is often highly regio- and stereoselective, particularly in the formation of five-membered rings. nih.govbeilstein-journals.org The stereochemical outcome of intramolecular carbolithiation can be influenced by factors such as intramolecular coordination of the lithium atom. nih.govresearchgate.net For instance, the presence of a chelating group can lead to an anti-addition pathway, which is contrary to the more common syn-addition. nih.govresearchgate.net

SN2-Type Reactions with Electrophiles

As a potent nucleophile, lithium, 1-tetradecynyl- can participate in SN2 reactions with various electrophiles. fiveable.me This reaction is particularly useful for extending carbon chains. fiveable.me Suitable electrophiles for these reactions are typically primary alkyl halides, as they have low steric hindrance. fiveable.me The reactivity of the alkyl halide follows the order RI > RBr > RCl, based on the leaving group ability of the halide. fiveable.me Secondary alkyl halides react more slowly, while tertiary alkyl halides are generally unreactive in SN2 reactions with acetylides and tend to undergo elimination instead. fiveable.me Epoxides also serve as effective electrophiles, with the acetylide attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-hydroxy alkyne after workup.

Role as a Strong Base: Deprotonation Reactions

Terminal alkynes, including 1-tetradecyne (B1345464) from which lithium, 1-tetradecynyl- is derived, are significantly more acidic than alkanes and alkenes. libretexts.org The conjugate base, the 1-tetradecynyl anion, is consequently a strong base. fiveable.me This basicity allows lithium, 1-tetradecynyl- to be used for the deprotonation of various acidic protons in organic molecules. fiveable.me

The formation of lithium, 1-tetradecynyl- itself is a deprotonation reaction, where a stronger base, typically an alkyllithium reagent like n-butyllithium, is used to remove the terminal proton from 1-tetradecyne. wikipedia.org While n-butyllithium is a common choice, it is also a good nucleophile, which can lead to side reactions. chemicalforums.com In some cases, non-nucleophilic strong bases like lithium diisopropylamide (LDA) are preferred to avoid these competing nucleophilic additions. chemicalforums.com

The high basicity of lithium, 1-tetradecynyl- means it can deprotonate a range of C-H, O-H, and N-H bonds, making it a useful reagent in syntheses that require the generation of other nucleophiles or the initiation of base-catalyzed processes. However, its strong basicity also necessitates careful handling and inert reaction conditions to avoid unwanted reactions with moisture or other acidic species. stackexchange.com

Formation of Enolates via Deprotonation

As a strong base, lithium, 1-tetradecynyl- is capable of deprotonating carbon acids, including the α-protons of carbonyl compounds, to form lithium enolates. numberanalytics.comorgoreview.com This reaction is a fundamental step in many carbon-carbon bond-forming reactions, such as aldol (B89426) additions and alkylations. libretexts.org The deprotonation occurs via an acid-base reaction where the alkynylide anion abstracts an acidic α-hydrogen from the ketone or aldehyde. orgoreview.com

The choice of base is critical for the efficient and selective formation of enolates. bham.ac.uk Strong, non-nucleophilic bases with high pKa values are preferred to ensure complete and irreversible deprotonation, minimizing side reactions. orgoreview.commakingmolecules.comegyankosh.ac.in Lithium alkynides, like lithium, 1-tetradecynyl-, fit this description due to the high pKa of the conjugate acid, a terminal alkyne. The reaction is typically carried out at low temperatures in an ether solvent such as tetrahydrofuran (B95107) (THF) to maintain the stability of the resulting enolate. imperial.ac.ukmasterorganicchemistry.com

While specific studies detailing the use of lithium, 1-tetradecynyl- for enolate formation are not prevalent, the general mechanism is well-established for other strong lithium bases like lithium diisopropylamide (LDA). orgoreview.commakingmolecules.commasterorganicchemistry.com The reaction proceeds through a cyclic transition state. imperial.ac.uk For an unsymmetrical ketone, the regioselectivity of deprotonation (i.e., the formation of the kinetic versus the thermodynamic enolate) is influenced by the steric bulk of the base and the reaction conditions. masterorganicchemistry.com A bulky base like a long-chain lithium alkynide would be expected to favor the formation of the less substituted (kinetic) enolate by abstracting the more sterically accessible proton.

Illustrative Reaction of Enolate Formation:

R2C=O + Li-C≡C-(CH2)11CH3 → [R2C=O---Li-C≡C-(CH2)11CH3]‡ → R-C(OLi)=CR' + H-C≡C-(CH2)11CH3

| Reactant | Base | Product |

| Ketone/Aldehyde | Lithium, 1-tetradecynyl- | Lithium Enolate |

| Cyclohexanone | Lithium, 1-tetradecynyl- (illustrative) | Lithium cyclohexenolate |

Transmetalation Reactions for Derivative Synthesis

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. wikipedia.org This reaction is a powerful tool for synthesizing a wide variety of organometallic reagents with tailored reactivity. Lithium, 1-tetradecynyl- can serve as a precursor for various organometallic derivatives through transmetalation, thereby expanding its synthetic utility.

Formation of Organozinc Reagents

Organozinc reagents can be readily prepared through the transmetalation of an organolithium compound with a zinc salt, typically a zinc halide like zinc chloride (ZnCl₂). sigmaaldrich.comwikipedia.orguwimona.edu.jm This method is advantageous as it allows for the creation of functionalized organozinc reagents that might be difficult to prepare directly. sigmaaldrich.com The driving force for this reaction is the transfer of the organic group to the more electronegative metal. wikipedia.org

The reaction of lithium, 1-tetradecynyl- with ZnCl₂ would yield the corresponding (1-tetradecynyl)zinc chloride and lithium chloride. wikipedia.org The presence of lithium chloride can be beneficial, as it often forms soluble adducts with the organozinc compound, preventing precipitation and enhancing reactivity. wikipedia.org These resulting organozinc reagents are generally less reactive and more functional-group tolerant than their organolithium precursors, making them valuable in cross-coupling reactions such as the Negishi coupling. organic-chemistry.orgriekemetals.com

General Reaction for Organozinc Formation:

Li-C≡C-(CH2)11CH3 + ZnCl2 → Cl-Zn-C≡C-(CH2)11CH3 + LiCl

| Lithium Reagent | Zinc Salt | Organozinc Product |

| Lithium, 1-tetradecynyl- | Zinc Chloride (ZnCl₂) | (1-Tetradecynyl)zinc chloride |

| Lithium, 1-tetradecynyl- | Zinc Bromide (ZnBr₂) | (1-Tetradecynyl)zinc bromide |

Formation of Organocopper Reagents (e.g., Lithium Diorganocuprates)

Lithium diorganocuprates, also known as Gilman reagents, are highly versatile nucleophiles in organic synthesis. wikipedia.org They are typically prepared by reacting two equivalents of an organolithium reagent with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). wikipedia.orgmasterorganicchemistry.com

The reaction of lithium, 1-tetradecynyl- with a copper(I) salt would proceed through an initial transmetalation to form an unstable organocopper(I) intermediate, (1-tetradecynyl)copper. wikipedia.org This intermediate then reacts with a second equivalent of the organolithium reagent to form the stable lithium bis(1-tetradecynyl)cuprate. wikipedia.orglibretexts.org These cuprates are softer nucleophiles than organolithium reagents and are particularly effective in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and in substitution reactions with alkyl halides (Corey-House synthesis). wikipedia.org

General Reaction for Lithium Diorganocuprate Formation:

2 Li-C≡C-(CH2)11CH3 + CuI → Li[Cu(C≡C-(CH2)11CH3)2] + LiI

| Lithium Reagent (2 equiv.) | Copper(I) Salt (1 equiv.) | Organocopper Product |

| Lithium, 1-tetradecynyl- | Copper(I) Iodide (CuI) | Lithium bis(1-tetradecynyl)cuprate |

| Lithium, 1-tetradecynyl- | Copper(I) Bromide (CuBr) | Lithium bis(1-tetradecynyl)cuprate |

| Lithium, 1-tetradecynyl- | Copper(I) Cyanide (CuCN) | Lithium (cyano)(1-tetradecynyl)cuprate |

Transmetalation with Other Metals (e.g., Boron, Tin)

The principle of transmetalation extends to other metals, allowing for the synthesis of a diverse array of organometallic compounds from lithium, 1-tetradecynyl-.

Boron: Transmetalation from lithium to boron is a common method for preparing organoboron compounds. researchgate.net The reaction of lithium, 1-tetradecynyl- with a boron electrophile, such as a boronic ester or a borane, would result in the formation of a new carbon-boron bond. nih.gov These organoboron compounds are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. libretexts.org Recent studies have also explored the activation of boronic esters with organolithium reagents to facilitate transmetalation to other metals like zinc or copper. organic-chemistry.orgnih.gov

Tin: Tin-lithium exchange is a reliable method for generating new organolithium reagents from organostannanes. arkat-usa.org Conversely, an organolithium reagent can react with a tin halide (e.g., tributyltin chloride) to form an organostannane. The reaction between lithium, 1-tetradecynyl- and a trialkyltin halide would yield the corresponding (1-tetradecynyl)trialkylstannane. Organostannanes are key partners in Stille cross-coupling reactions.

General Transmetalation Reactions:

Li-C≡C-(CH2)11CH3 + E-M → M-C≡C-(CH2)11CH3 + Li-E

(Where M = Metal, E = Electrophilic leaving group)

| Metal Electrophile | Product |

| Trialkoxyborane (B(OR)₃) | (1-Tetradecynyl)boronic ester |

| Trialkyltin chloride (R₃SnCl) | (1-Tetradecynyl)trialkylstannane |

Mechanistic Investigations of Reaction Pathways

The reactivity and selectivity of lithium, 1-tetradecynyl- are not solely determined by its intrinsic properties but are also heavily influenced by its physical state in solution. Mechanistic studies are therefore essential to unravel the complexities of its reaction pathways.

Role of Solvation, Additives, and Ligands in Modulating Reactivity and Stereoselectivity

The reactivity and stereoselectivity of organolithium compounds, including Lithium, 1-tetradecynyl-, are not intrinsic properties of the reagent alone but are profoundly influenced by the reaction environment. The choice of solvent, the inclusion of polar additives, and the presence of coordinating ligands can dramatically alter the aggregation state, the polarization of the carbon-lithium bond, and the steric environment around the reactive center. These factors collectively modulate the nucleophilicity of the alkynyl anion and the Lewis acidity of the lithium cation, thereby controlling reaction rates and stereochemical outcomes.

Solvation Effects

Polar aprotic solvents, particularly ethers like tetrahydrofuran (THF), play a crucial role in deaggregating the organolithium species. numberanalytics.comwikipedia.org THF molecules coordinate to the lithium cation, breaking down the aggregate structures into smaller, more reactive units, such as solvated dimers and monomers. wikipedia.org This solvation increases the effective concentration of the nucleophilic carbanion, leading to significantly enhanced reaction rates compared to reactions in non-polar media. numberanalytics.com For instance, the alkylation of terminal alkynes is effectively carried out in THF, which provides superior solubility for long-chain compounds and promotes the desired reactivity. tandfonline.comresearchgate.net However, the strong interaction between THF and organolithium reagents can also lead to solvent degradation, particularly at elevated temperatures, which can limit its application. researchgate.net

The solvation energy of the lithium ion is a key parameter; solvents that bind weakly to the Li+ ion can, in some contexts, lead to improved cycling stability in lithium batteries, a principle that highlights the delicate balance of solvation effects. stanford.edu The desolvation process itself can be a rate-determining step in reactions. rsc.org

Influence of Polar Additives

To further enhance reactivity, especially in sluggish reactions, strong polar aprotic additives are often employed. These additives are Lewis bases that are more effective at solvating the lithium cation than bulk solvents like THF. tandfonline.com Hexamethylphosphoramide (B148902) (HMPA) is a classic example of such an additive. The addition of even small quantities of HMPA can dramatically accelerate reactions of alkynyl lithium reagents. tandfonline.com It functions by strongly complexing the lithium cation, which further increases the nucleophilicity of the 1-tetradecynyl anion. tandfonline.com This effect is so pronounced that reactions that are slow even in THF can proceed smoothly at low temperatures in the presence of HMPA. tandfonline.com

However, due to safety concerns associated with HMPA, other additives have been investigated. Diamines such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and diazabicyclo[2.2.2]octane (DABCO) also enhance the reactivity of organolithium reagents. wikipedia.orgtandfonline.com TMEDA, for example, can chelate the lithium ion, breaking down aggregates and increasing the nucleophilicity of the organolithium species. wikipedia.org The effectiveness of these additives can be comparable to HMPA in certain reactions. tandfonline.com

The table below, based on data from reactions of various alkynyl lithium compounds with ethylene (B1197577) oxide, illustrates the dramatic effect of HMPA as a co-solvent in THF on reaction yields, a principle directly applicable to Lithium, 1-tetradecynyl-.

Table 1: Influence of HMPA on the Reaction of Alkynyl Lithium Reagents with Ethylene Oxide in THF tandfonline.com

| 1-Alkyne | THF (ml) | HMPA (ml) | Yield (%) |

| 1-Dodecyne | 150 | 0 | 25 |

| 1-Dodecyne | 150 | 5 | 50 |

| 1-Dodecyne | 150 | 10 | 70 |

| 1-Dodecyne | 150 | 25 | 88 |

| 1-Dodecyne | 150 | 50 | 90 |

| 1-Hexadecyne | 200 | 50 | 90 |

This interactive table demonstrates the significant increase in product yield upon the addition of HMPA, highlighting its role as a powerful reactivity modulator.

Role of Ligands in Stereoselectivity

Ligands, which can include the aforementioned additives like TMEDA, play a pivotal role in controlling not just reactivity but also stereoselectivity. wikipedia.org By coordinating to the lithium atom, ligands modify the structure of the transition state during a reaction. Chiral ligands are particularly important for achieving enantioselective transformations. wikipedia.org

While specific studies on the stereoselective reactions of Lithium, 1-tetradecynyl- are not extensively detailed in general literature, the principles are well-established for organolithium chemistry. The coordination of a chiral ligand to the lithium ion creates a chiral environment around the reactive center. This chiral complex then interacts with the substrate, favoring one stereochemical pathway over another. wikipedia.org

The aggregation state, which is controlled by solvents and ligands, is also a key factor in stereoselectivity. Reactions proceeding through a monomeric solvated species may have a different stereochemical outcome than those proceeding through a dimeric species. wikipedia.org For example, in the context of lithium enolates, factors such as solvent, polar additives, and the type of organolithium base heavily influence the stereochemistry of enolate formation. wikipedia.org Similarly, for Lithium, 1-tetradecynyl-, the precise nature of the solvated or ligated species in solution will be crucial in determining the stereochemical course of its additions to chiral electrophiles.

Strategic Applications of Lithium, 1 Tetradecynyl in Organic Synthesis

Building Block in the Construction of Complex Molecular Architectures

The primary utility of lithium, 1-tetradecynyl- lies in its function as a nucleophilic building block, enabling the facile formation of carbon-carbon bonds. This reactivity is fundamental to the construction of intricate molecular architectures.

Synthesis of Long-Chain Unsaturated Systems and Polyenes

Lithium, 1-tetradecynyl- is a key intermediate in the synthesis of long-chain unsaturated systems. The acetylide anion readily participates in alkylation reactions with various electrophiles, such as alkyl halides, to extend the carbon chain. For instance, the reaction of lithium, 1-tetradecynyl- with an alkyl bromide introduces the tetradecynyl group into the target molecule.

Subsequent stereoselective reduction of the alkyne moiety provides access to either the corresponding (Z)- or (E)-alkene, a critical step in the synthesis of many biologically active molecules. For example, partial hydrogenation using Lindlar's catalyst typically affords the cis-alkene, while dissolving metal reduction, such as with sodium in liquid ammonia, yields the trans-alkene. This controlled introduction of unsaturation is pivotal in constructing polyene systems, which are characterized by multiple alternating double bonds. While direct, extensive polyene synthesis starting from lithium, 1-tetradecynyl- is less common, it serves as a foundational unit that can be elaborated through subsequent coupling and olefination reactions to build up conjugated systems.

Stereoselective Installation of Alkyne Moieties

The addition of lithium, 1-tetradecynyl- to chiral aldehydes and ketones is a powerful method for the stereoselective installation of the 1-tetradecynyl moiety, creating new stereocenters. The facial selectivity of this addition can often be predicted and controlled by established models of asymmetric induction, such as the Felkin-Anh and Cram chelation models. uvic.ca

For example, the addition of a lithiated alkynyl group to a chiral aminoaldehyde has been shown to proceed with high diastereoselectivity, favoring the anti-adduct. uvic.ca The stereochemical outcome can be influenced by factors such as the solvent and the presence of additives. For instance, the addition of hexamethylphosphoramide (B148902) (HMPA) can enhance the anti-selectivity in the addition of lithiated alkynes to certain chiral aldehydes. uvic.ca This level of control is crucial in the synthesis of complex molecules where the precise stereochemistry of multiple centers is essential for biological activity.

Precursors for Biologically Relevant Molecules and Specialty Chemicals (General Context)

The long-chain aliphatic nature of the tetradecynyl group makes lithium, 1-tetradecynyl- an ideal precursor for a variety of biologically relevant molecules and specialty chemicals.

Role in Pheromone Synthesis and Analogues

A prominent application of lithium, 1-tetradecynyl- is in the synthesis of insect sex pheromones. Many lepidopteran pheromones are long-chain unsaturated acetates, alcohols, or aldehydes. The synthesis of (Z)-9-tetradecen-1-yl acetate, a major component of the sex pheromone of the fall armyworm (Spodoptera frugiperda), exemplifies this application. nih.govresearchgate.net In a typical synthetic route, a shorter-chain terminal alkyne is deprotonated with a strong base like n-butyllithium to form the corresponding lithium acetylide. This is then alkylated with a protected ω-haloalcohol to construct the C14 backbone. Subsequent stereoselective reduction of the internal alkyne to a (Z)-alkene and acetylation of the terminal alcohol furnishes the target pheromone. nih.gov

The following table outlines a generalized synthetic sequence for a C14 pheromone component utilizing a lithium acetylide intermediate.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Deprotonation | 1-Hexyne, n-BuLi, THF, -78 °C to rt | Lithium hexynide |

| 2 | Alkylation | 1-Bromo-8-(tetrahydro-2H-pyran-2-yloxy)octane | 2-((Tetradec-9-yn-1-yl)oxy)tetrahydro-2H-pyran |

| 3 | Deprotection | p-Toluenesulfonic acid, MeOH | Tetradec-9-yn-1-ol |

| 4 | Stereoselective Reduction | H₂, Lindlar's catalyst or Na/NH₃ | (Z)- or (E)-Tetradecen-1-ol |

| 5 | Acetylation | Acetic anhydride, pyridine | (Z)- or (E)-Tetradecen-1-yl acetate |

This table represents a general synthetic strategy and specific conditions may vary.

Intermediate in Complex Natural Product Synthesis

Beyond pheromones, lithium, 1-tetradecynyl- and its precursor, 1-tetradecyne (B1345464), are valuable intermediates in the total synthesis of more complex natural products, particularly those of marine origin which often feature long alkyl chains. nih.gov The introduction of the C14 acetylenic unit allows for further functionalization. The triple bond can be hydrated to form a ketone, reduced to an alkene or alkane, or used in coupling reactions such as the Sonogashira, Heck, or Negishi couplings to append other molecular fragments. This versatility makes it a strategic component in the assembly of polyketide-derived natural products and other complex lipids.

Integration into Convergent and Divergent Synthetic Strategies

The utility of lithium, 1-tetradecynyl- extends to its incorporation into more advanced synthetic plans, such as convergent and divergent syntheses.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. nih.govnih.gov A molecule containing a 1-tetradecynyl group, synthesized using lithium, 1-tetradecynyl-, can serve as such a common intermediate. The terminal alkyne is a versatile functional group that can be transformed into a variety of other functionalities. For instance, the alkyne can be selectively reduced to the (Z)- or (E)-alkene, hydrated to a methyl ketone, or subjected to click chemistry. Each of these transformations on a common alkynyl precursor leads to a different final product, allowing for the efficient synthesis of a range of analogues for structure-activity relationship studies. For example, a common intermediate containing the tetradecynyl moiety could be used to synthesize both the (Z) and (E) isomers of a pheromone, as well as ketone and other analogues, to probe the structural requirements for biological activity.

The following table illustrates a divergent approach from a common intermediate.

| Starting Material | Reaction | Product |

| R-C≡C-(CH₂)₁₁-CH₃ | Lindlar Hydrogenation | R-(Z)-CH=CH-(CH₂)₁₁-CH₃ |

| R-C≡C-(CH₂)₁₁-CH₃ | Dissolving Metal Reduction | R-(E)-CH=CH-(CH₂)₁₁-CH₃ |

| R-C≡C-(CH₂)₁₁-CH₃ | Acid-catalyzed Hydration | R-C(O)CH₂-(CH₂)₁₁-CH₃ |

| R-C≡C-(CH₂)₁₁-CH₃ | Hydroboration-Oxidation | R-CH₂C(O)-(CH₂)₁₁-CH₃ |

R represents a generic molecular scaffold.

Theoretical and Computational Chemistry Studies of Lithium Acetylides

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for elucidating the electronic structure of lithium acetylides. These methods provide insights into the nature of the carbon-lithium bond, charge distribution, and molecular orbitals, which are fundamental to understanding the compound's reactivity.

In lithium acetylides, the bond between lithium and the acetylenic carbon is highly ionic in character. DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), can quantify this charge separation. For a molecule like lithium, 1-tetradecynyl-, a significant negative charge is expected to be localized on the triply bonded carbons, with a corresponding positive charge on the lithium atom. This charge distribution is a key determinant of its nucleophilic character.

Natural Bond Orbital (NBO) analysis, a common feature of ab initio and DFT calculations, can further characterize the C-Li bond. It typically reveals a high degree of s-character in the carbon's orbital directed towards the lithium, consistent with the sp-hybridization of the acetylenic carbon. The interaction is primarily described as an ion pair, though a small degree of covalent character may also be present.

The long alkyl chain in lithium, 1-tetradecynyl- is not expected to significantly alter the fundamental electronic nature of the C-Li bond compared to smaller lithium acetylides. However, its steric bulk and potential for weak intramolecular interactions could introduce subtle perturbations to the electronic structure, which could be investigated through detailed computational modeling.

| Computational Method | Key Insights for Lithium, 1-tetradecynyl- |

| DFT (e.g., B3LYP) | Predicts charge distribution, bond lengths, and angles. |

| Ab Initio (e.g., MP2, CCSD(T)) | Provides highly accurate electronic energies and wavefunctions. |

| NBO Analysis | Characterizes the nature of the C-Li bond (ionic vs. covalent). |

Modeling of Aggregation Phenomena and Solvation Effects on Reactivity

Organolithium compounds, including lithium acetylides, are well-known to form aggregates in solution. The degree of aggregation depends on the solvent, the concentration of the organolithium species, and the steric nature of the organic substituent. For lithium, 1-tetradecynyl-, the long alkyl chain would likely favor the formation of smaller aggregates, such as dimers or tetramers, in non-polar solvents like hexane.

Computational modeling, often using DFT with the inclusion of dispersion corrections, can be employed to study the structures and stabilities of these aggregates. These calculations can help to predict the most favorable aggregation state and the thermodynamics of the monomer-aggregate equilibrium.

The solvent plays a crucial role in modulating the reactivity of lithium acetylides by coordinating to the lithium cation, which can break down larger aggregates into smaller, more reactive species. In polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, solvent molecules will coordinate to the lithium centers of the aggregates. This solvation process is energetically favorable and can be modeled computationally to understand its effect on the structure and reactivity of the lithium acetylide.

| Factor | Influence on Lithium, 1-tetradecynyl- | Computational Modeling Approach |

| Aggregation | Forms aggregates (dimers, tetramers) in non-polar solvents. | DFT calculations to determine aggregate structures and stabilities. |

| Solvation | Polar solvents coordinate to lithium, breaking up aggregates. | Explicit and implicit solvation models in DFT calculations. |

| Long Alkyl Chain | Influences solubility and steric hindrance around the reactive center. | Molecular dynamics simulations to study solution behavior. |

Elucidation of Reaction Mechanisms and Transition States

For instance, in the common reaction of a lithium acetylide with a carbonyl compound (e.g., an aldehyde or ketone), computational studies can model the nucleophilic attack of the acetylide on the carbonyl carbon. These calculations can determine the activation energy of the reaction and provide a detailed picture of the geometry of the transition state.

For lithium, 1-tetradecynyl-, the long alkyl chain is unlikely to participate directly in the electronic steps of most reactions. However, its steric bulk could influence the approach of the acetylide to the electrophile, potentially affecting the activation energy and the stereochemical outcome of the reaction.

Transition state theory, combined with the energetic data from DFT calculations, can be used to calculate theoretical reaction rates. These calculated rates can then be compared with experimental data to validate the proposed reaction mechanism.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Novel Transformations

A key application of theoretical and computational chemistry is the prediction of reactivity and selectivity in new chemical reactions. For lithium, 1-tetradecynyl-, computational methods can be used to predict its behavior in a variety of transformations.

Regioselectivity: In reactions with substrates that have multiple electrophilic sites, DFT calculations can be used to predict which site the acetylide will preferentially attack. This is typically done by comparing the activation energies for the different possible reaction pathways.

Stereoselectivity: When a reaction can produce multiple stereoisomers, computational modeling can be used to predict the stereochemical outcome. This often involves calculating the energies of the different diastereomeric transition states leading to the various products. The product distribution is then predicted based on the relative energies of these transition states, according to the Curtin-Hammett principle.

While no specific computational studies on the stereoselectivity of lithium, 1-tetradecynyl- have been reported, the general principles derived from studies of other chiral lithium acetylides would apply. The steric influence of the long alkyl chain, as well as any chiral auxiliaries present in the reaction, would be the primary factors determining the stereochemical outcome.

| Selectivity | Computational Prediction for Lithium, 1-tetradecynyl- |

| Regioselectivity | Comparison of activation energies for attack at different electrophilic sites. |

| Stereoselectivity | Analysis of the relative energies of diastereomeric transition states. |

Future Directions and Emerging Research Avenues for Long Chain Lithium Acetylides

Development of Novel Catalytic Systems for Enhanced Functional Group Tolerance and Selectivity

Palladium-catalyzed cross-coupling reactions represent a major breakthrough in this area. Recent studies have demonstrated that lithium acetylides can be coupled with aryl and benzyl (B1604629) bromides under ambient conditions with short reaction times. These methods exhibit remarkable functional group tolerance, a significant advancement for organolithium reactions. The key to this success lies in the development of sophisticated catalyst systems that facilitate the desired C-C bond formation while suppressing side reactions with sensitive groups. The diminished reactivity of lithium acetylides compared to their alkyl- and alkenyllithium counterparts also contributes to this enhanced compatibility.

Another promising strategy involves the use of chiral lithium-based catalysts, such as lithium binaphtholate, to achieve enantioselective additions of lithium acetylides to carbonyl compounds. This approach enables the synthesis of chiral propargylic alcohols with high yields and enantioselectivities, without the need for other metal sources.

| Catalytic System | Reaction Type | Key Advantages | Example Substrates | Reference |

|---|---|---|---|---|

| Palladium Complexes | Cross-Coupling | Excellent functional group tolerance (esters, nitriles), mild conditions, short reaction times. | Aryl bromides, Benzyl bromides | |

| Chiral Lithium Binaphtholate | Enantioselective Alkynylation | Catalytic enantioselective addition to ketones without other metals. | Aromatic and aliphatic ketones |

Future work in this domain will likely focus on expanding the scope of compatible functional groups, developing more efficient and recyclable catalysts, and achieving higher levels of stereocontrol in catalytic transformations involving long-chain lithium acetylides.

Advanced Applications in Continuous Flow Chemistry for Scalable Synthesis

The high reactivity and exothermicity of organolithium reactions present significant safety and control challenges for large-scale batch synthesis. Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology to mitigate these issues. The high surface-area-to-volume ratio of these reactors allows for superior heat and mass transfer, enabling precise temperature control and mixing that is not possible in large vessels.

This technology is particularly well-suited for the generation and immediate use of highly reactive intermediates like Lithium, 1-tetradecynyl-. By precisely controlling residence times, often on the order of seconds or even milliseconds, flow systems can generate unstable organolithium species that are immediately reacted with an electrophile, minimizing decomposition and side reactions. This "flash chemistry" approach has enabled protecting-group-free syntheses, where organolithium reagents can be generated and reacted in the presence of normally incompatible functional groups like ketones and esters.

The scalability of continuous flow processes is another significant advantage. Instead of redesigning large, potentially hazardous batch reactors, scaling up a flow process can be achieved by simply running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"). This has been successfully applied to produce kilogram quantities of materials using organolithium chemistry.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Poor heat dissipation, risk of thermal runaway. | Excellent heat transfer, enhanced safety, handles hazardous reagents well. | |

| Reaction Control | Difficult to control temperature and mixing, especially at scale. | Precise control of temperature, mixing, and residence time (down to milliseconds). | |

| Selectivity | Side reactions and decomposition are common for unstable intermediates. | Improved selectivity by rapid consumption of intermediates, enabling protecting-group-free synthesis. | |

| Scalability | Challenging and requires significant process redesign. | Straightforward via "scaling out" or "numbering up". |

Future research will focus on integrating in-line purification and analysis techniques (Process Analytical Technology, PAT) into flow systems, creating fully automated and optimized synthesis platforms for the large-scale production of complex molecules derived from long-chain lithium acetylides.

Exploration of New Reactivity Modes and Multi-Component Reactions

Beyond their traditional role as nucleophiles in addition and substitution reactions, researchers are exploring novel reactivity modes for lithium acetylides. This includes their participation in multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time.

One such advanced strategy is Anion Relay Chemistry (ARC). This tactic involves a one-pot, three-component union where a linchpin molecule sequentially forms C-C bonds with two other components through an anionic cascade. An enantioselective-carbonyl addition of a lithium acetylide can initiate the cascade, leading to the formation of complex, enantioenriched propargyl ether adducts. This methodology allows for the rapid assembly of complex structures from simple, achiral building blocks.

The development of new MCRs involving lithium acetylides is an area of considerable interest. While classical MCRs like the Biginelli reaction have been modified to use lithium-based promoters, the direct incorporation of lithium acetylides into novel one-pot, multi-component sequences is an emerging frontier. The unique reactivity of the acetylide moiety provides a versatile handle for subsequent transformations, making it an attractive component for diversity-oriented synthesis.

Integration with Machine Learning and AI in Reaction Design and Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is creating new paradigms for reaction design and optimization. For complex and sensitive processes like those involving long-chain lithium acetylides, AI offers the potential to accelerate development and uncover optimal reaction conditions more efficiently than traditional methods like one-factor-at-a-time (OFAT) or classical design of experiments (DoE).

A particularly powerful approach combines automated flow chemistry platforms with ML algorithms for process optimization. In this setup, an AI algorithm, such as a Bayesian optimization model, suggests a set of experimental conditions. The automated flow system then performs the reaction, and the results are fed back to the algorithm, which updates its model and suggests the next set of experiments. This closed-loop, active learning process can rapidly identify optimal conditions with minimal human intervention and material usage, which is especially valuable for fast and complex organolithium reactions.

| AI/ML Application | Description | Potential Impact | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Models trained on vast reaction databases predict the products and yields for a given set of reactants and conditions. | Reduces trial-and-error experimentation; aids in retrosynthetic planning. | |

| Condition Optimization | Algorithms like Bayesian optimization intelligently explore the multi-dimensional parameter space to find optimal reaction conditions (temperature, concentration, etc.). | Maximizes yield and selectivity while minimizing resource and time expenditure. | |

| Automated Synthesis | Integration of AI with robotic flow chemistry platforms for closed-loop, self-optimizing reaction systems. | Accelerates process development and enables autonomous discovery of new reaction protocols. | |

| Catalyst Design | AI can screen virtual libraries of catalysts and ligands to identify promising candidates for enhanced selectivity and functional group tolerance. | Speeds up the discovery of novel and more effective catalytic systems. |

The future integration of AI will not only optimize existing reactions but also aid in the discovery of entirely new transformations and synthetic pathways for molecules derived from Lithium, 1-tetradecynyl- and other long-chain acetylides.

In Situ Spectroscopic and Kinetic Monitoring for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for controlling and optimizing chemical processes. For highly reactive and transient species like lithium acetylides, traditional offline analysis is often inadequate. In situ spectroscopic techniques, which monitor the reaction as it happens, are indispensable for gaining real-time mechanistic insights.

Raman spectroscopy has emerged as a valuable tool for detecting acetylide species. It can be used to identify the formation of lithium acetylides and related carbide species on surfaces, providing a spectroscopic marker for their presence. In continuous flow systems, in-line Raman spectroscopy can be used to determine optimal reaction times and temperatures for the generation of unstable intermediates like lithium ynolates, ensuring they are used before decomposition.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ⁶Li and ¹³C isotopes, is another powerful technique. Low-temperature NMR studies allow for the characterization of the aggregation states of lithium reagents in solution, revealing the complex structures of mixed aggregates that are often the true reacting species. Understanding these solution structures is key to rationalizing the high enantioselectivities observed in some lithium-mediated reactions.

These advanced monitoring techniques, when applied to continuous flow systems, provide a wealth of kinetic data that was previously difficult to obtain. This information is vital for building accurate kinetic models, which can then be used in conjunction with AI and machine learning algorithms for more precise reaction optimization and control.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing the structural and electronic properties of Lithium, 1-tetradecynyl-?

- Methodology : Use X-ray diffraction (XRD) to determine crystallinity and phase purity, supplemented by nuclear magnetic resonance (NMR) to probe local lithium coordination environments. Pair these with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and Raman spectroscopy for vibrational mode analysis. Computational validation via density functional theory (DFT) can help interpret spectral data .

Q. How should experimental conditions be optimized to ensure safe synthesis and handling of Lithium, 1-tetradecynyl-?

- Methodology : Conduct synthesis in an inert argon glovebox (<1 ppm O₂/H₂O) to prevent oxidation or hydrolysis. Use non-polar solvents (e.g., hexane) to minimize reactivity. Monitor reaction progress via thin-layer chromatography (TLC) or in situ Raman spectroscopy. Adhere to safety protocols for lithium compounds, including proper waste disposal and emergency neutralization procedures for reactive byproducts .

Q. What electrochemical testing protocols are essential for evaluating Lithium, 1-tetradecynyl- as a battery electrode material?

- Methodology : Perform cyclic voltammetry (CV) to assess redox activity and galvanostatic charge-discharge cycling in half-cell configurations (vs. Li/Li⁺). Use electrochemical impedance spectroscopy (EIS) to measure ionic/electronic conductivity. Validate results against control materials (e.g., LiCoO₂) to benchmark performance .

Advanced Research Questions

Q. What computational parameters should be prioritized in DFT simulations to model the electronic structure of Lithium, 1-tetradecynyl- with high accuracy?

- Methodology :

Select pseudopotentials (e.g., projector augmented wave [PAW] or ultrasoft) to balance computational cost and accuracy for lithium and carbon interactions .

Use a hybrid functional (e.g., HSE06) to correct for delocalization errors in generalized gradient approximation (GGA) methods, especially for systems with strong electron correlation .

Ensure plane-wave cutoff energy (>500 eV) and k-point mesh density (>10 Å⁻¹) meet convergence criteria for total energy (<1 meV/atom) .

Q. How can interfacial reactivity between Lithium, 1-tetradecynyl- and solid-state electrolytes be mitigated in battery configurations?

- Methodology : Apply computational screening (e.g., Materials Project database) to identify stable coating materials (e.g., LiNbO₃ or Li₃PO₄) that suppress side reactions. Validate via X-ray photoelectron spectroscopy (XPS) to detect interfacial decomposition products and operando EIS to monitor resistance changes during cycling .

Q. What strategies resolve discrepancies between theoretical predictions and experimental electrochemical data for Lithium, 1-tetradecynyl-?

- Methodology :

Cross-validate DFT-derived properties (e.g., Li⁺ migration barriers) with molecular dynamics (MD) simulations or quasi-elastic neutron scattering (QENS).

Reconcile voltage-capacity mismatches by adjusting Hubbard U corrections for transition metals or incorporating entropy contributions via the Nernst equation .

Q. How can high-throughput computational workflows accelerate the discovery of derivatives of Lithium, 1-tetradecynyl- with enhanced ionic conductivity?

- Methodology :

Use substitutional algorithms (e.g., pymatgen) to generate structurally analogous compounds (e.g., replacing tetradecynyl with fluorinated alkyl chains).

Screen for low Li⁺ migration barriers (<0.5 eV) and high thermodynamic stability (formation energy <50 meV/atom) using automated DFT workflows (e.g., VASP).

Prioritize candidates for experimental synthesis based on Pareto optimization of conductivity and stability .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting results in diffusion coefficient measurements for Lithium, 1-tetradecynyl-?

- Methodology :

Compare experimental techniques (e.g., potentiostatic intermittent titration (PITT) vs. galvanostatic intermittent titration (GITT)) to identify systematic errors.

Cross-reference with ab initio molecular dynamics (AIMD) simulations to isolate artifacts from electrode polarization or interfacial resistance .

Q. What statistical frameworks are recommended for interpreting variability in cycling stability data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.